molecular formula C9H11F3N2O2 B3334738 Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate CAS No. 1002033-72-8

Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate

Cat. No.: B3334738
CAS No.: 1002033-72-8
M. Wt: 236.19 g/mol
InChI Key: AVDBETHTCFIULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by trifluoromethylation using reagents such as trifluoromethyl iodide under radical conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

Major products formed from these reactions include oxidized carboxylic acids, reduced alcohols, and substituted pyrazole derivatives .

Scientific Research Applications

Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyrazoles and esters, such as:

Uniqueness

Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate is unique due to the presence of both a trifluoromethyl group and a pyrazole ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyrazole ring provides a versatile scaffold for further functionalization .

Properties

IUPAC Name

methyl 3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-6-5-7(9(10,11)12)13-14(6)4-3-8(15)16-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDBETHTCFIULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.